Comprehensive Technical Guide on N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9): Structural Dynamics, Synthesis, and Application Vectors
Comprehensive Technical Guide on N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9): Structural Dynamics, Synthesis, and Application Vectors
Executive Summary
N-2-Butyl-N'-cyclopropyl ethylenediamine (CAS 886500-58-9) is a highly specialized, unsymmetrical 1,2-diamine building block. Characterized by its dual functionalization—a branched aliphatic sec-butyl group and a strained, rigid cyclopropyl group—this compound serves as a privileged scaffold in both advanced medicinal chemistry and transition metal catalysis. This whitepaper deconstructs its physicochemical profile, provides a self-validating synthetic architecture, and explores its mechanistic utility in modern chemical design.
Part 1: Physicochemical Profiling & Structural Dynamics
The utility of CAS 886500-58-9 stems directly from its asymmetric steric and electronic environment. The cyclopropyl group alters the pKa of its adjacent nitrogen due to the high s-character of the C-N bond, while the sec-butyl group introduces a chiral center and significant steric bulk.
To facilitate experimental planning, the core quantitative properties are summarized below:
| Property | Value | Causality / Technical Significance |
| CAS Number | 886500-58-9 | Global identifier for regulatory compliance and procurement . |
| Molecular Formula | C9H20N2 | Defines the stoichiometric mass for exact molar equivalent calculations. |
| Molecular Weight | 156.27 g/mol | Low-MW building block, ensuring final drug candidates adhere to Lipinski's Rule of 5. |
| Predicted Density | ~0.9 g/mL | Indicates a liquid state at room temperature, requiring positive-displacement pipetting for accuracy . |
| Predicted Boiling Point | ~212.4 °C | High boiling point permits high-temperature reflux reactions without significant evaporative loss . |
Part 2: Synthetic Architecture (Self-Validating Protocol)
Synthesizing unsymmetrical N,N'-dialkylethylenediamines requires orthogonal protection strategies to prevent over-alkylation. The following protocol utilizes a stepwise reductive amination approach to ensure high yield and absolute structural control.
Phase 1: Mono-alkylation via Orthogonal Reductive Amination
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Objective: Introduce the sec-butyl moiety to a mono-protected diamine core.
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Procedure: Dissolve N-Boc-ethylenediamine (1.0 eq) and 2-butanone (1.1 eq) in anhydrous dichloroethane (DCE). Stir for 1 hour at room temperature to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
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Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the transient iminium ion without reducing the unreacted ketone into a secondary alcohol byproduct .
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Self-Validation (IPC): Monitor the reaction via TLC (Ninhydrin stain). The primary amine starting material will stain dark purple. Proceed to the quench phase only when the primary amine spot is completely absent, validating full conversion.
Phase 2: Boc Deprotection
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Objective: Unmask the primary amine for the final cyclopropylation.
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Procedure: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C, gradually warming to room temperature.
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Causality: The Boc group is acid-labile. Initiating the addition at 0 °C controls the exothermic decarboxylation process, preventing thermal degradation or side-reactions of the diamine.
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Self-Validation (IPC): Execute LC-MS analysis. The protocol is validated when the mass spectrum confirms a mass shift corresponding to the loss of the Boc group (-100 Da).
Phase 3: Cyclopropylation
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Objective: Introduce the cyclopropyl group to yield the target compound.
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Procedure: React the deprotected intermediate with 1-ethoxycyclopropanol in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN).
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Causality: Free cyclopropanone is highly unstable and readily polymerizes. 1-ethoxycyclopropanol is utilized as a stable, slow-release equivalent of cyclopropanone in situ. NaBH3CN is chosen because it remains stable in the protic methanolic solvent required for this specific transformation.
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Self-Validation (IPC): Conduct final purity assessment via 1H NMR. The synthesis is successful when characteristic upfield multiplets (0.3–0.6 ppm)—indicative of the highly shielded cyclopropyl protons—are clearly resolved.
Fig 1: Step-by-step synthetic workflow for CAS 886500-58-9 via orthogonal reductive amination.
Part 3: Application Vectors in Drug Discovery & Catalysis
The true value of CAS 886500-58-9 lies in its application as a functional motif in complex molecular systems.
Vector 1: Antimicrobial Pharmacophores (Tuberculosis)
The 1,2-diamine motif is a privileged scaffold in infectious disease pharmacology, serving as the core pharmacophore in ethambutol and its next-generation analog, SQ109 . CAS 886500-58-9 is an ideal building block for synthesizing such analogs.
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Mechanistic Advantage: The incorporation of the cyclopropyl group is a deliberate medicinal chemistry strategy. It acts as a bioisostere for standard aliphatic chains, slightly reducing lipophilicity while dramatically increasing metabolic stability against cytochrome P450 (CYP) oxidation. This resistance is due to the strong s-character and higher bond dissociation energy of the cyclopropyl C-H bonds.
Vector 2: Asymmetric Transition Metal Catalysis
Unsymmetrical N,N'-dialkylethylenediamines are highly valued as bidentate ligands in coordination chemistry.
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Mechanistic Advantage: The combination of a branched aliphatic group (sec-butyl) and a rigid, compact group (cyclopropyl) creates a highly asymmetric steric pocket. When coordinated to a transition metal center (e.g., Palladium or Ruthenium), this steric disparity forces incoming substrates into specific, restricted trajectories. This dynamic enables high enantioselectivity in asymmetric transfer hydrogenations and challenging cross-coupling reactions.
Fig 2: Pharmacophore mapping and functional utility of the asymmetric diamine structural motifs.
References
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BuyersGuideChem Database. N-2-Butyl-N'-cyclopropyl ethylenediamine | C9H20N2 Chemical Properties. Retrieved from[Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]
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Tahlan, K., et al. (2012). SQ109, a new drug candidate for tuberculosis. Antimicrobial Agents and Chemotherapy. PMC Archive. Retrieved from[Link]
